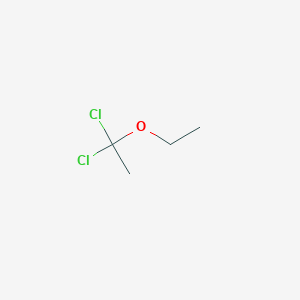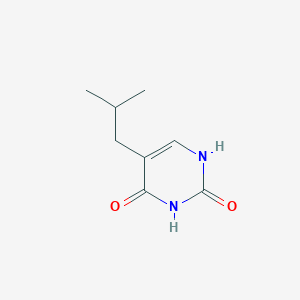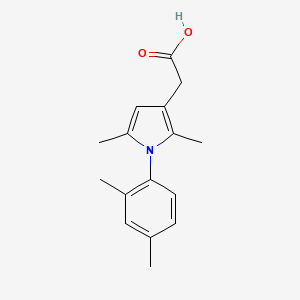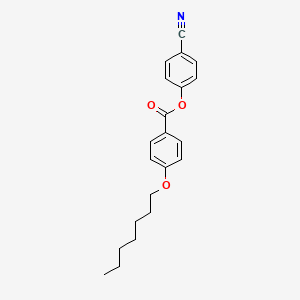
4-Cyanophenyl 4-(heptyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl 4-(heptyloxy)benzoate: is an organic compound with the molecular formula C21H23NO2. It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a cyanophenyl and a heptyloxy group. This compound is known for its applications in various scientific fields, including materials chemistry and liquid crystal materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-cyanophenol with 4-(heptyloxy)benzoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyanophenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic aromatic substitution reactions can occur at the cyanophenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyanophenyl derivatives.
Applications De Recherche Scientifique
4-Cyanophenyl 4-(heptyloxy)benzoate has a wide range of applications in scientific research, including:
Materials Chemistry: It is used in the development of liquid crystal materials, which are essential for display technologies.
Biology and Medicine: The compound can be used as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Cyanophenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The cyanophenyl group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
4-Cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate: This compound has a similar structure but contains an acrylate group instead of a heptyloxy group.
4-Cyanophenyl 4-(heptylbenzoate): This compound is similar but lacks the heptyloxy group.
Uniqueness: 4-Cyanophenyl 4-(heptyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its heptyloxy group provides hydrophobic characteristics, while the cyanophenyl group offers reactivity towards nucleophiles and electrophiles .
Propriétés
Numéro CAS |
50793-88-9 |
|---|---|
Formule moléculaire |
C21H23NO3 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
(4-cyanophenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C21H23NO3/c1-2-3-4-5-6-15-24-19-13-9-18(10-14-19)21(23)25-20-11-7-17(16-22)8-12-20/h7-14H,2-6,15H2,1H3 |
Clé InChI |
YIHLVESKWCLZBV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


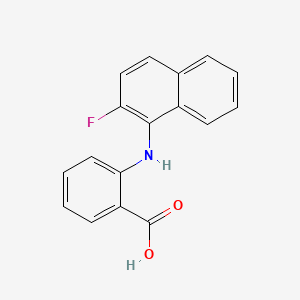
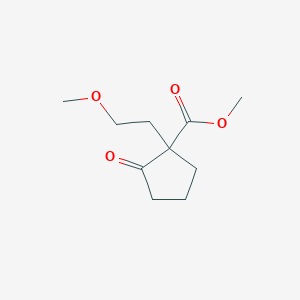
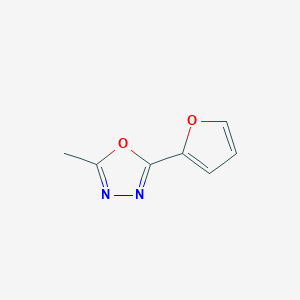
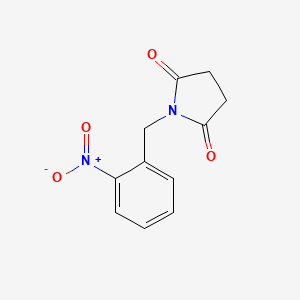
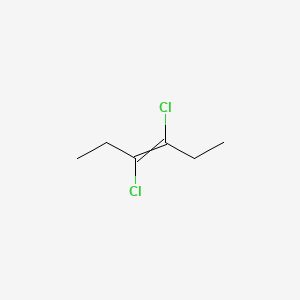

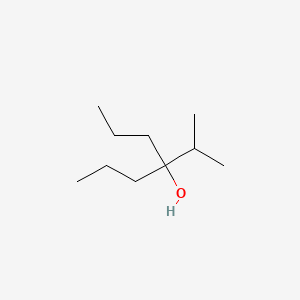
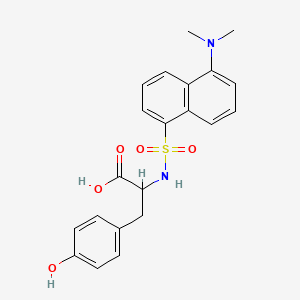
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
